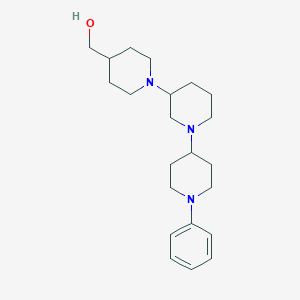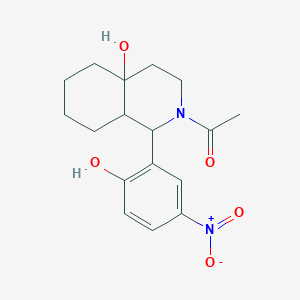
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol, also known as PTM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. PTM belongs to the class of piperidine derivatives and has been extensively studied for its potential use in various fields such as medicine and biochemistry.
Mechanism of Action
The mechanism of action of (1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol is not fully understood. However, it has been reported to act as an agonist of the μ-opioid receptor, which is involved in pain management. This compound has also been reported to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit anti-tumor properties in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound can be used as a chiral building block in the synthesis of various compounds. However, this compound has several limitations. It is relatively unstable and can decompose under certain conditions. This compound also has a low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of this compound. Further research is also needed to fully understand the potential use of this compound in medicine and biochemistry.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been extensively studied for its potential use in various fields such as medicine and biochemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, including the development of this compound derivatives and the study of its mechanism of action.
Synthesis Methods
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol can be synthesized by the reaction between 1-phenyl-1,3,4,6-tetrahydropyridine-2-carboxylic acid and formaldehyde in the presence of sodium borohydride. This method is reported to yield a high purity and yield of this compound.
Scientific Research Applications
(1''-phenyl-1,3':1',4''-terpiperidin-4-yl)methanol has been studied for its potential use in various fields such as medicine and biochemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use as a chiral building block in the synthesis of various compounds.
Properties
IUPAC Name |
[1-[1-(1-phenylpiperidin-4-yl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c26-18-19-8-13-24(14-9-19)22-7-4-12-25(17-22)21-10-15-23(16-11-21)20-5-2-1-3-6-20/h1-3,5-6,19,21-22,26H,4,7-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSVCDMJCZULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=CC=CC=C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6091117.png)
![N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B6091120.png)
![1-[(2-chlorophenyl)acetyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6091130.png)
![5-{[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6091135.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B6091139.png)
![2-[(4-hydroxyphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6091146.png)
![methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6091151.png)
![1-{2-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6091166.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6091167.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6091179.png)
![1-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6091184.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6091192.png)
![N-[(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea](/img/structure/B6091212.png)
